molecular formula C12H16O2 B3130873 4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol CAS No. 34593-47-0

4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol

Cat. No.: B3130873
CAS No.: 34593-47-0
M. Wt: 192.25 g/mol
InChI Key: ZUQPPOJQDWBDPS-UHFFFAOYSA-N
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Description

4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol is a benzenemethanol derivative featuring a prenyl ether (3-methyl-2-butenyloxy) substituent at the para position of the benzene ring. The compound’s structure combines a hydroxymethyl (-CH2OH) group with a lipophilic prenyl moiety, which may enhance its membrane permeability and bioactivity.

Properties

IUPAC Name

[4-(3-methylbut-2-enoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-7,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQPPOJQDWBDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol can be achieved through various synthetic routes. One common method involves the reaction of benzenemethanol with 3-methyl-2-buten-1-ol in the presence of an acid catalyst to form the ether linkage . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other functional groups using reagents like sodium hydroxide or hydrochloric acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with lithium aluminum hydride can produce primary alcohols .

Scientific Research Applications

4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a bioactive compound in pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzenemethanol core is a versatile scaffold modified by diverse substituents, leading to variations in physicochemical properties and bioactivities. Below is a comparative analysis of 4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol and its structural analogs:

Table 1: Structural and Functional Comparison of Benzenemethanol Derivatives

Compound Name Substituent(s) Source/Application Key Characteristics Reference
This compound 3-Methyl-2-butenyloxy (prenyl ether) at C4 Not explicitly stated (likely synthetic) Lipophilic prenyl group may enhance bioavailability; potential anticancer activity inferred from analogs . N/A
4-[(4-Hydroxyphenyl)methoxy]benzenemethanol (I) 4-Hydroxyphenylmethoxy at C4 Coeloglossum viride (Tibetan medicinal plant) New natural product; hydroxyphenyl group may confer antioxidant properties .
4-(1-Methylethyl)-benzenemethanol Isopropyl group at C4 Elsholtzia stauntonii essential oil Major constituent (48.32%); isopropyl group increases volatility for essential oil applications .
3-Methoxy-α-methyl-benzenemethanol Methoxy at C3, methyl at α-CH2 Synthetic (listed in chemical databases) Methyl and methoxy groups may alter metabolic stability or receptor binding .
[4-(3-Bromothiophen-2-yl)phenyl]methanol 3-Bromothiophen-2-yl at C4 Synthetic (industrial chemical) Bromothiophenyl group introduces electronegativity; used in materials science .
(4-Butylphenyl)methanol Butyl group at C4 Synthetic (academic research) Long alkyl chain enhances hydrophobicity; potential surfactant or solvent additive .
4-Amino-3-methoxy-benzenemethanol Amino at C4, methoxy at C3 Synthetic (pharmaceutical intermediate) Amino group enables conjugation; methoxy improves solubility .

Key Comparative Insights:

Substituent Effects on Bioactivity: The prenyl group in this compound is structurally similar to terpenoid moieties in bioactive natural products, which often exhibit anticancer or antimicrobial effects . In contrast, 4-[(4-hydroxyphenyl)methoxy]benzenemethanol (I) contains a polar hydroxyphenyl group, likely favoring antioxidant activity .

Physicochemical Properties: Lipophilicity follows the order: (4-Butylphenyl)methanol > this compound > 4-(1-Methylethyl)-benzenemethanol. This trend correlates with alkyl chain length and branching . Electrophilic substituents (e.g., bromothiophenyl in ) increase reactivity, making such derivatives suitable for cross-coupling reactions.

Synthetic vs. Natural Origins: Natural derivatives (e.g., ) often retain hydroxyl or phenolic groups, enhancing their compatibility with biological systems. Synthetic analogs (e.g., ) prioritize functional groups for industrial or pharmaceutical applications, such as sulfonates or amino groups.

Biological Activity

4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol, also known as a phenolic compound, has garnered attention for its potential biological activities. With a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol, this compound is primarily studied for its antimicrobial and antioxidant properties . Its structure includes a benzenemethanol moiety linked to a 3-methyl-2-buten-1-yl group, which contributes to its unique biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes in microbial metabolism. In vitro studies have shown that this compound can effectively inhibit the growth of various bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. The compound exhibits the ability to scavenge free radicals, which can prevent oxidative damage to cells. This activity is crucial in mitigating conditions associated with oxidative stress, such as inflammation and aging.

Case Study: Free Radical Scavenging Assay

In a study measuring the antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the compound demonstrated a dose-dependent scavenging effect:

Concentration (µg/mL)% Inhibition
1025%
5055%
10080%

These findings indicate that higher concentrations significantly enhance the antioxidant activity, making it a potential therapeutic agent for oxidative stress-related diseases.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes in pathogens, disrupting their growth and reproduction.
  • Free Radical Scavenging : The hydroxyl groups present in the structure are effective in donating electrons to free radicals, neutralizing them before they can cause cellular damage.

Pharmaceutical Development

Given its promising biological activities, research is ongoing to explore the potential therapeutic applications of this compound. It could serve as a lead compound for developing new drugs targeting microbial infections or oxidative stress-related conditions.

Industrial Applications

The compound is also being evaluated for its use in various industries, including cosmetics and food preservation, due to its antioxidant properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol while minimizing side reactions?

  • Methodology :

  • Protection-Deprotection Strategy : Protect the benzenemethanol hydroxyl group with a silyl ether (e.g., tert-butyldimethylsilyl chloride) to prevent undesired ether cleavage during reaction with 3-methyl-2-buten-1-yl bromide or chloride .
  • Catalytic Conditions : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a biphasic system (water/dichloromethane) to enhance reaction efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product with >95% purity .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Key Techniques :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the benzenemethanol aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 1.6–1.8 ppm), and ether-linked allylic protons (δ 5.2–5.4 ppm) .
  • 2D NMR (HSQC, HMBC) : Confirm regiochemistry by correlating the allyloxy group’s methine proton (δ 5.3 ppm) with the aromatic carbon .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 222.1362 (calculated for C₁₂H₁₆O₂) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Protocol :

  • Accelerated Stability Studies : Expose the compound to temperatures (4°C, 25°C, 40°C) and humidity (60% RH) over 30 days. Monitor degradation via HPLC (C18 column, methanol/water mobile phase) .
  • Light Sensitivity : Store in amber vials and compare UV-Vis spectra (λmax ~270 nm) before and after exposure to UV light .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity challenges during the synthesis of this compound?

  • Analysis :

  • Competing Pathways : The allyloxy group may undergo [3,3]-sigmatropic rearrangement (Cope rearrangement) under thermal conditions, leading to undesired regioisomers. Kinetic studies using DFT calculations (B3LYP/6-31G*) can model transition states .
  • Mitigation : Lower reaction temperatures (0–25°C) and use bulky bases (e.g., DBU) to suppress rearrangement .

Q. How does the 3-methyl-2-butenyloxy substituent influence the compound’s interaction with cytochrome P450 enzymes?

  • Experimental Design :

  • In Vitro Assays : Incubate the compound with human liver microsomes and NADPH. Quantify metabolites via LC-MS/MS. Compare with control substrates (e.g., testosterone for CYP3A4) .
  • Docking Simulations : Use AutoDock Vina to model binding poses in CYP2D6 and CYP3A4 active sites, focusing on hydrophobic interactions with the allyloxy group .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzenemethanol derivatives?

  • Critical Evaluation :

  • Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., antimicrobial assays) using standardized protocols (CLSI guidelines). Address variability via inter-laboratory reproducibility tests .
  • Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., varying allyloxy chain length) to isolate contributions of the 3-methyl-2-butenyl group to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol
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4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol

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